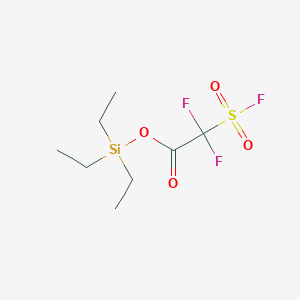

三乙基甲硅烷基 2,2-二氟-2-(氟磺酰基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is a fluoroalkylation agent . It is used as a reactant for the preparation of difluorocyclopropenes and difluorocarbene reagents .

Synthesis Analysis

The synthesis of Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate involves specific high concentration, high temperature conditions . It has been found to act as a very efficient source of difluorocarbene .Molecular Structure Analysis

The molecular formula of Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is C5H9F3O4SSi . Its molecular weight is 250.27 g/mol . The InChI string isInChI=1S/C5H9F3O4SSi/c1-14(2,3)12-4(9)5(6,7)13(8,10)11/h1-3H3 . Chemical Reactions Analysis

Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is used as a reactant for the preparation of difluorocyclopropenes and difluorocarbene reagents . It exhibits carbene reactivity characteristics comparable to those exhibited by trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate .Physical And Chemical Properties Analysis

Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is a clear, colorless to pale yellow liquid . It has a refractive index of 1.367 at 20°C . Its boiling point is 156°C , and its density is 1.27 g/mL at 25°C .科学研究应用

生成二氟卡宾

该化合物在特定条件下充当二氟卡宾的有效来源,二氟卡宾反应活性高,可用于将二氟甲基引入有机分子。例如,在高浓度和高温条件下,它表现出显着的反应活性特征,与甲基对应物在与正丁烯酸丙烯酯反应中表现出的反应活性特征相当,生成高产率的二氟环丙烷产物 (Eusterwiemann, Martínez, & Dolbier, 2012)。此外,促进二氟卡宾的生成及其在合成有价值的有机氟化合物中的应用突出了其在创建包括二氟甲基醚、氟代噻吩和环戊酮在内的各种产品中的效用 (Fuchibe & Ichikawa, 2023)。

氟化合物的合成

所讨论的化合物有助于合成各种氟化结构。它可以将氟代一碳单元引入羰基和相关化合物中,从而生成(硫代)醚、噻吩和其他氟代环状和非环状有机氟化合物。这种多功能性对于药物、农用化学品和材料科学应用的发展至关重要,展示了该化合物在科学研究中的广泛适用性和重要性 (Fuchibe & Ichikawa, 2023)。

有机分子的改性和功能化

除了在生成二氟卡宾中的作用外,该化合物还用于改性有机分子以增强其性能或引入新的功能。例如,它已被用于合成宝石二氟环丙烷,证明了其作为二氟卡宾来源的多功能性和效率,可以高产率地添加到相对缺电子的烯烃中。此类改性对于探索在制药和农用化学品等各个行业具有潜在应用的新化合物和材料至关重要 (Tian et al., 2000)。

作用机制

Target of Action

It is known to be a fluoroalkylation agent , which suggests that it may interact with various biological molecules by introducing fluorine atoms into their structures.

Mode of Action

This compound is employed as a difluorocarbene source . Difluorocarbenes are highly reactive species that can insert into various chemical bonds, leading to the formation of new carbon-fluorine bonds. This can result in significant changes to the target molecule’s chemical properties, including its reactivity, stability, and interactions with other molecules .

Biochemical Pathways

For example, fluorination can enhance the metabolic stability of drug molecules, influence their binding to target proteins, and alter their distribution within the body .

Pharmacokinetics

The compound’s fluorination properties may enhance the metabolic stability and alter the distribution of molecules it modifies .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific molecules it modifies. By introducing fluorine atoms into these molecules, it can significantly alter their chemical properties and behaviors . This can lead to a wide range of potential effects, depending on the roles of the modified molecules within the cell.

Action Environment

The action of Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate can be influenced by various environmental factors. For instance, it is sensitive to moisture and heat , suggesting that its stability and efficacy could be affected by conditions such as humidity and temperature. Furthermore, the compound’s reactivity suggests that it could potentially interact with various substances in its environment, which could influence its action .

安全和危害

未来方向

属性

IUPAC Name |

triethylsilyl 2,2-difluoro-2-fluorosulfonylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3O4SSi/c1-4-17(5-2,6-3)15-7(12)8(9,10)16(11,13)14/h4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAYXLBAABNCCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC(=O)C(F)(F)S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F3O4SSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463859 |

Source

|

| Record name | Triethylsilyl difluoro(fluorosulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate | |

CAS RN |

757203-27-3 |

Source

|

| Record name | Triethylsilyl difluoro(fluorosulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridin-6-amine](/img/structure/B1312656.png)